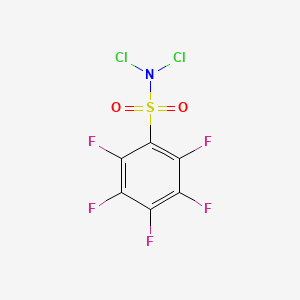
N,N-Dichloro-2,3,4,5,6-pentafluorobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dichloro-2,3,4,5,6-pentafluorobenzene-1-sulfonamide is a chemical compound characterized by the presence of dichloro and pentafluorobenzene groups attached to a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dichloro-2,3,4,5,6-pentafluorobenzene-1-sulfonamide typically involves the chlorination of 2,3,4,5,6-pentafluorobenzenesulfonamide. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable solvent such as dichloromethane. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can be scaled up to produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
N,N-Dichloro-2,3,4,5,6-pentafluorobenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions can be used to facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products include substituted sulfonamides.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions.
Hydrolysis: The major product is the corresponding sulfonic acid.
Scientific Research Applications
N,N-Dichloro-2,3,4,5,6-pentafluorobenzene-1-sulfonamide has several applications in scientific research:
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Studied for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-Dichloro-2,3,4,5,6-pentafluorobenzene-1-sulfonamide involves the interaction of the dichloro and pentafluorobenzene groups with molecular targets. These interactions can disrupt cellular processes, leading to antimicrobial effects. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluorobenzenesulfonamide: Lacks the dichloro groups, resulting in different chemical properties and reactivity.
N,N-Dichlorobenzenesulfonamide: Lacks the pentafluorobenzene group, leading to different applications and reactivity.
Pentafluorobenzenesulfonyl Chloride: Used as a derivatizing reagent in analytical chemistry.
Uniqueness
N,N-Dichloro-2,3,4,5,6-pentafluorobenzene-1-sulfonamide is unique due to the presence of both dichloro and pentafluorobenzene groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
73750-49-9 |
|---|---|
Molecular Formula |
C6Cl2F5NO2S |
Molecular Weight |
316.03 g/mol |
IUPAC Name |
N,N-dichloro-2,3,4,5,6-pentafluorobenzenesulfonamide |
InChI |
InChI=1S/C6Cl2F5NO2S/c7-14(8)17(15,16)6-4(12)2(10)1(9)3(11)5(6)13 |
InChI Key |
BBYSYWNNLWQEDI-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)S(=O)(=O)N(Cl)Cl)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















